

Structure and chemical properties of Ac-Tyr-Val-Lys-Asp-aldehyde

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Compound of Interest

Compound Name: Ac-Tyr-Val-Lys-Asp-aldehyde

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In-Depth Technical Guide: Ac-Tyr-Val-Lys-Asp-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the synthetic peptide aldehyde, **Ac-Tyr-Val-Lys-Asp-aldehyde** (Ac-YVKD-CHO). This tetrapeptide is a reversible inhibitor of caspase-1, a key enzyme in the inflammatory process and a regulator of erythropoiesis. This document details its chemical characteristics, provides representative experimental protocols for its synthesis and characterization, and explores its mechanism of action in the context of the caspase-1 signaling pathway. All quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams.

Core Structure and Chemical Properties

Ac-Tyr-Val-Lys-Asp-aldehyde is a synthetic tetrapeptide with the sequence Tyrosine-Valine-Lysine-Aspartic acid. The N-terminus is acetylated, and the C-terminal carboxylic acid of aspartate is replaced by an aldehyde functional group.

Structural and Physicochemical Data

A summary of the key structural and physicochemical properties of **Ac-Tyr-Val-Lys-Asp-aldehyde** is presented in Table 1.

Property	Value	Reference
IUPAC Name	N-acetyl-L-tyrosyl-L-valyl-L-lysyl-L-aspart-1-al	
Synonyms	Ac-YVKD-CHO, Ac-Tyr-Val-Lys-Asp-H	[1]
Molecular Formula	C ₂₆ H ₃₉ N ₅ O ₈	
Molecular Weight	549.62 g/mol	[1]
CAS Number	147821-01-0	
Canonical SMILES	CC(C)--INVALID-LINK--cc1)NC(C)=O">C@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C=O	
Appearance	Lyophilized amorphous powder	[1]

Solubility and Stability

The solubility and stability of peptide aldehydes are critical considerations for their use in experimental settings.

- **Solubility:** **Ac-Tyr-Val-Lys-Asp-aldehyde** is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). While solubility in aqueous buffers has not been extensively reported, it is advisable to first dissolve the peptide in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.
- **Stability:** The aldehyde functional group is reactive and can be prone to oxidation and racemization in aqueous solutions. It is recommended to prepare fresh solutions for experiments. Stock solutions in anhydrous DMSO are reported to be stable for over a month when stored at -20°C, protected from moisture and light[1]. Lyophilized peptide should be stored at -20°C under dessication.

Biological Activity: Caspase-1 Inhibition

Ac-Tyr-Val-Lys-Asp-aldehyde is a known reversible inhibitor of caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE)[2]. Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation.

Quantitative Inhibition Data

While a specific inhibition constant (K_i) for **Ac-Tyr-Val-Lys-Asp-aldehyde** is not readily available in the literature, data for the closely related peptide aldehyde, Ac-Tyr-Val-Ala-Asp-aldehyde (Ac-YVAD-CHO), provides a strong indication of its potency. Ac-YVAD-CHO is a potent and selective inhibitor of caspase-1.

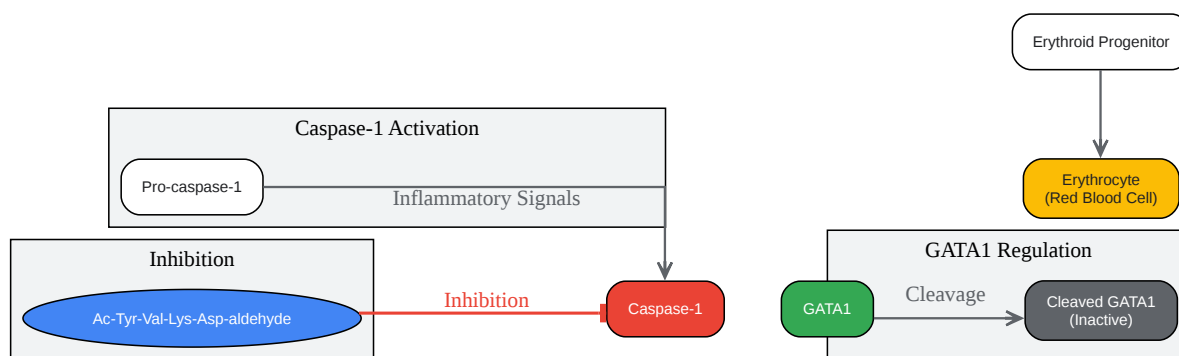
Inhibitor	Target	K_i (nM)	IC ₅₀	Reference
Ac-Tyr-Val-Ala-Asp-aldehyde (Ac-YVAD-CHO)	Caspase-1	0.76	Not Reported	[3]

It is important to note that the substitution of Alanine with Lysine may influence the binding affinity and selectivity of the inhibitor.

Mechanism of Action in Erythropoiesis

Caspase-1 has been identified as a key regulator of erythropoiesis, the process of red blood cell production. It achieves this by cleaving GATA1, a master transcription factor essential for the maturation of erythroid progenitor cells[2]. By inhibiting caspase-1, **Ac-Tyr-Val-Lys-Asp-aldehyde** can prevent the degradation of GATA1, thereby promoting erythroid differentiation. This makes it a valuable tool for studying hematological disorders and a potential therapeutic agent for certain types of anemia[2].

The proposed signaling pathway is depicted in the following diagram:



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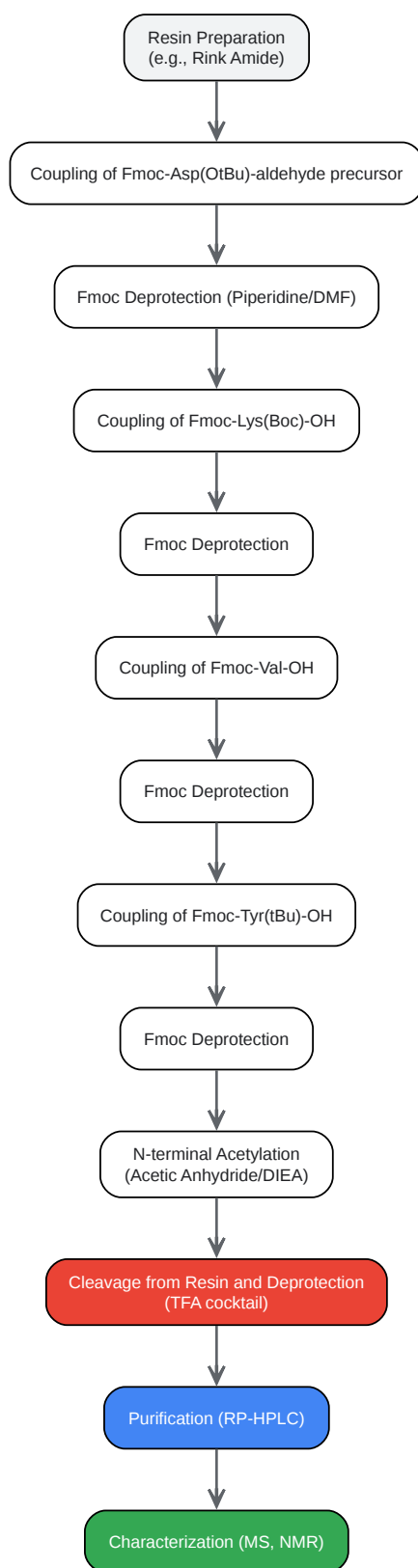
Caption: Signaling pathway of caspase-1-mediated GATA1 cleavage and its inhibition by **Ac-Tyr-Val-Lys-Asp-aldehyde**.

Experimental Protocols

This section provides representative protocols for the synthesis, purification, and characterization of **Ac-Tyr-Val-Lys-Asp-aldehyde**, as well as a method for assaying its inhibitory activity against caspase-1.

Solid-Phase Peptide Synthesis (SPPS)

A general workflow for the solid-phase synthesis of **Ac-Tyr-Val-Lys-Asp-aldehyde** is presented below.



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Caption: General workflow for the solid-phase synthesis of **Ac-Tyr-Val-Lys-Asp-aldehyde**.

Detailed Methodology:

- **Resin Preparation:** Swell Rink Amide resin in N,N-dimethylformamide (DMF).
- **First Amino Acid Coupling (Aspartaldehyde):** Couple a protected aspartaldehyde derivative (e.g., Fmoc-L-Asp(OtBu)-H) to the resin using a suitable coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.
- **Fmoc Deprotection:** Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
- **Subsequent Amino Acid Couplings:** Sequentially couple Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH using the same coupling and deprotection steps. The side chains of Lysine and Tyrosine are protected with Boc and tBu groups, respectively.
- **N-terminal Acetylation:** After the final Fmoc deprotection, acetylate the N-terminus of the peptide using a solution of acetic anhydride and DIEA in DMF.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- **Precipitation and Lyophilization:** Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a powder.

Purification and Characterization

Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.
- Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide.

Characterization:

- Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the peptide can be further confirmed using ^1H and ^{13}C NMR spectroscopy.

Caspase-1 Inhibition Assay

Materials:

- Recombinant human caspase-1
- Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
- Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
- **Ac-Tyr-Val-Lys-Asp-aldehyde** (dissolved in DMSO)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **Ac-Tyr-Val-Lys-Asp-aldehyde** in the assay buffer.
- In a 96-well plate, add the diluted inhibitor solutions. Include wells with assay buffer and DMSO as controls.
- Add recombinant caspase-1 to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
- Calculate the rate of substrate cleavage for each inhibitor concentration.

- Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate model to determine the IC₅₀ or Ki value.

Conclusion

Ac-Tyr-Val-Lys-Asp-aldehyde is a valuable research tool for studying the role of caspase-1 in various biological processes, including inflammation and erythropoiesis. Its ability to reversibly inhibit caspase-1 with high potency makes it a lead compound for the development of novel therapeutics for inflammatory diseases and certain types of anemia. This guide provides a foundational understanding of its chemical and biological properties, along with practical experimental guidance for its synthesis and use in research. Further investigation into its precise inhibitory constants and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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